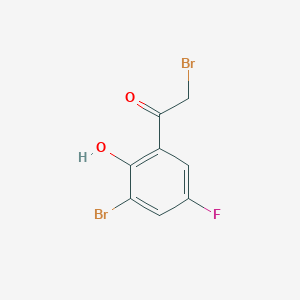
Pomalidomide-PEG8-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG8-Azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound serves as a versatile building block for creating these targeted protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG8-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one approach that has been employed to enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG8-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in DMSO or water.
Reduction: Hydrogen gas or other reducing agents in the presence of a suitable catalyst.
Major Products:
Scientific Research Applications
Chemistry: Pomalidomide-PEG8-Azide is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells . This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer. By targeting and degrading specific proteins involved in disease progression, it offers a novel approach to therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies .
Mechanism of Action
Pomalidomide-PEG8-Azide exerts its effects through the formation of PROTACs, which recruit an E3 ubiquitin ligase to target proteins for degradation . The pomalidomide moiety binds to the E3 ligase cereblon, while the PEG linker and azide group facilitate the attachment of the target protein . This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Pomalidomide-PEG5-Azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG6-Azide: Another variant with a different PEG linker length.
Pomalidomide-PEG8-Propargyl: Features a propargyl group instead of an azide.
Uniqueness: Pomalidomide-PEG8-Azide is unique due to its specific combination of a pomalidomide moiety, an eight-unit PEG linker, and an azide functional group. This combination provides optimal flexibility and reactivity for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C31H46N6O12 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39) |
InChI Key |
HPIXDSJLVRHUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


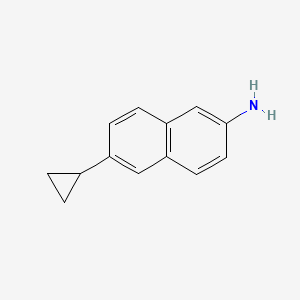
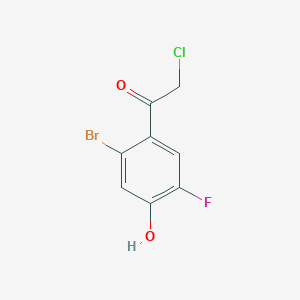
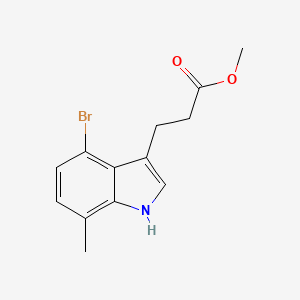
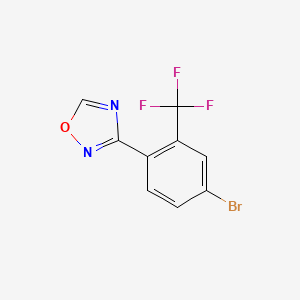
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
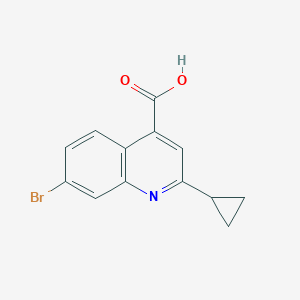
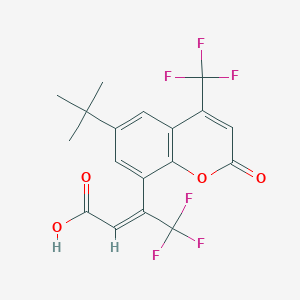
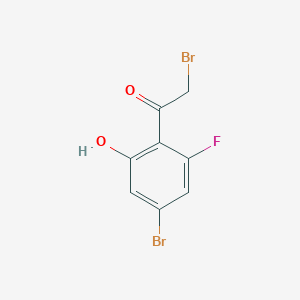
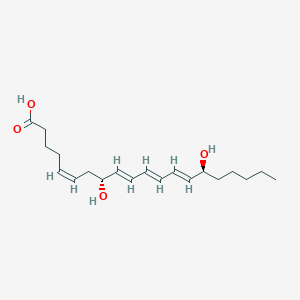
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)
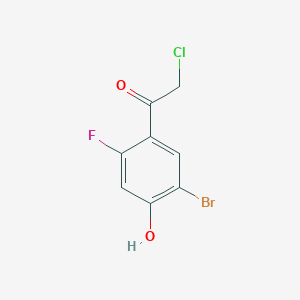
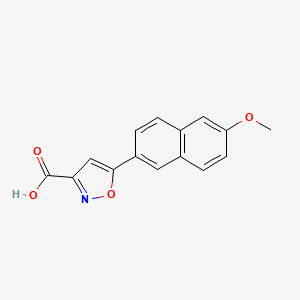
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
